

# Part 1: Foundational Principles: The Stereoelectronic Impact of Fluorination

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## Compound of Interest

Compound Name: *1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine*

CAS No.: 1342545-55-4

Cat. No.: B2660153

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The conformational preferences of **1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine** are not random but are governed by a delicate interplay of steric hindrance and stereoelectronic effects originating from its unique fluorination pattern.

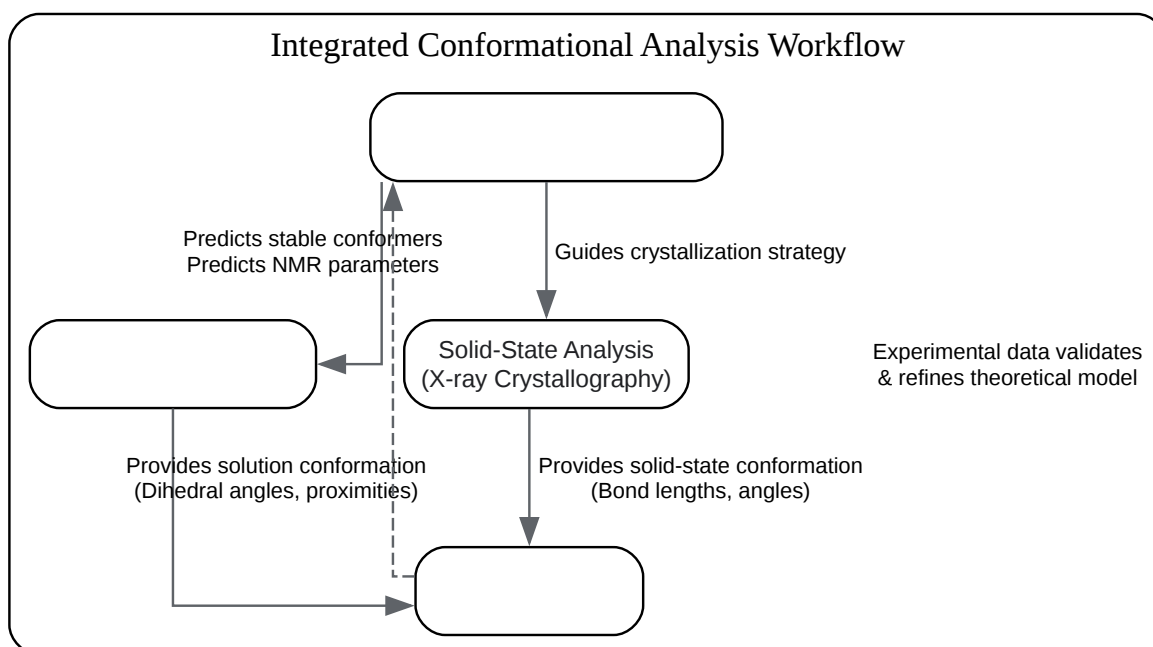
- **The Amphetamine Core:** The basic amphetamine skeleton prefers a conformation where the side chain is extended, and the phenyl and ammonium groups are in a trans or anti-periplanar arrangement to minimize steric clash.<sup>[1]</sup> This extended conformation is often observed in crystal structures of amphetamine salts and is believed to be relevant for its interaction with biological targets.<sup>[2][3]</sup>
- **The Trifluoromethyl (CF<sub>3</sub>) Group:** Replacing a methyl group with CF<sub>3</sub> introduces two major conformational influences. Firstly, the CF<sub>3</sub> group is significantly larger than a methyl group, creating a strong steric impetus that influences the rotation around the C1-C2 bond. Secondly, it exerts a powerful electron-withdrawing inductive effect. This can lead to hyperconjugative interactions, such as the fluorine gauche effect, where a gauche arrangement between the fluorine and an adjacent electropositive group is stabilized.<sup>[4][5]</sup>

The inclusion of a CF<sub>3</sub> group has become a key strategy in medicinal chemistry to enhance metabolic stability and binding potency.[6]

- The 4-Fluorophenyl Moiety: The fluorine atom on the phenyl ring alters the electronic properties of the aromatic system.[7] Its high electronegativity can influence the molecule's pK<sub>a</sub> and dipole moment, which in turn affects membrane permeability and bioavailability.[8] Furthermore, the C-F bond can act as a weak hydrogen bond acceptor, opening the possibility for intramolecular N-H...F-C or C-H...F-C interactions that can stabilize specific conformations.[9][10]

## Part 2: A Multi-Pronged Analytical Strategy

A credible conformational analysis cannot rely on a single technique. We advocate for an integrated approach where computational modeling guides experimental design, and spectroscopic and crystallographic data provide validation and refinement.



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Caption: Integrated workflow for conformational analysis.

## Part 3: Solution-State Conformation via NMR Spectroscopy

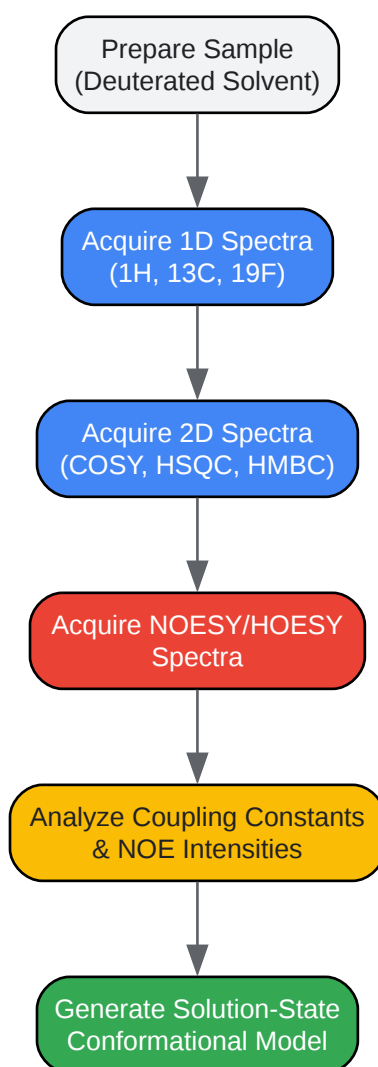
NMR spectroscopy is the premier technique for determining the conformational dynamics of molecules in solution, mimicking a physiological environment.<sup>[11]</sup> A combination of 1D and 2D NMR experiments, with a particular focus on fluorine's unique properties, is essential.<sup>[12][13]</sup>

### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent can be critical, as polarity may influence conformational equilibria.<sup>[11]</sup>
- **1D Spectra Acquisition:**
  - Acquire standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra to assign all proton and carbon signals.
  - Acquire a <sup>19</sup>F spectrum. The wide chemical shift range of <sup>19</sup>F NMR provides high resolution for the CF<sub>3</sub> and Ar-F signals.<sup>[14]</sup>
- **2D Homonuclear Correlation:**
  - Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.
- **2D Heteronuclear Correlation:**
  - Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded C-H pairs.
  - Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.
- **Conformational Analysis (Key Experiments):**
  - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are bonded. The

intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, providing powerful conformational constraints.

- HOESY (Heteronuclear Overhauser Effect Spectroscopy): A  $^1\text{H}$ - $^{19}\text{F}$  HOESY can be particularly insightful, revealing spatial proximities between protons and the fluorine atoms of the  $\text{CF}_3$  or 4-fluorophenyl groups.
- Coupling Constant Analysis: Carefully measure the three-bond proton-proton ( $^3\text{J}_{\text{HH}}$ ) and proton-fluorine ( $^3\text{J}_{\text{HF}}$ ) coupling constants. These values are related to the dihedral angles via Karplus-type relationships and can be used to estimate rotamer populations.



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Caption: Experimental workflow for NMR-based analysis.

## Part 4: Solid-State Conformation via X-ray

### Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.<sup>[2]</sup> This data serves as a critical benchmark for validating computational models and understanding intermolecular interactions that may influence crystal packing.<sup>[10]</sup>

### Experimental Protocol: X-ray Diffraction

- Crystallization: Growing single crystals suitable for diffraction is the most challenging step.
  - Screen various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane).
  - Employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The hydrochloride or other salt forms of the amine may yield better quality crystals.<sup>[15]</sup>
- Data Collection:
  - Mount a suitable single crystal on a goniometer.
  - Collect diffraction data using a diffractometer, typically with Mo K $\alpha$  or Cu K $\alpha$  radiation.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain a set of structure factors.
  - Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
  - Build and refine the molecular model against the experimental data until convergence is reached.

The refined structure will provide precise bond lengths, bond angles, and torsional angles, defining the molecule's solid-state conformation. It will also reveal the network of intermolecular

interactions, such as hydrogen bonds involving the amine group and the sulfate counter-ion (if a salt is used).[3]

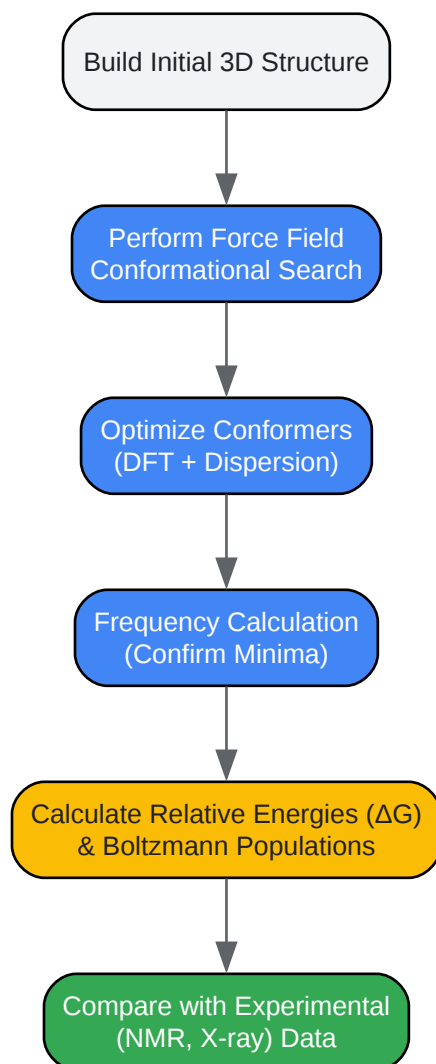
## Part 5: In Silico Analysis via Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for exploring the full potential energy surface of the molecule.[16] It allows for the identification of all stable conformers and the quantification of their relative energies, providing a level of detail often inaccessible by experiment alone.

### Protocol: DFT-Based Conformational Search

- Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor.
- Conformational Search:
  - Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to generate a diverse set of starting geometries.
- DFT Optimization and Frequency Calculation:
  - Optimize the geometry of each unique conformer using a robust DFT functional and basis set (e.g.,  $\omega$ B97X-D/6-311++G(d,p)), including a dispersion correction (like -D) to accurately model non-covalent interactions.[5]
  - Perform a frequency calculation at the same level of theory to confirm that each structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
- Data Analysis:
  - Calculate the relative Gibbs free energies ( $\Delta G$ ) of all conformers to determine their populations at a given temperature using the Boltzmann distribution.
  - Analyze the key dihedral angles of the low-energy conformers.

- (Optional but recommended) Calculate NMR parameters (chemical shifts, coupling constants) for the lowest energy conformers and compare them with experimental values for validation.



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Caption: Workflow for computational conformational analysis.

## Part 6: Data Synthesis and Final Conformational Profile

The power of this integrated approach lies in the synthesis of all data. The solid-state structure from X-ray crystallography provides a validation point for the DFT calculations. The DFT-

calculated populations and NMR parameters can then be compared with the solution-state NMR data to build a confident model of the molecule's dynamic behavior.

Table 1: Hypothetical Data Summary for Conformational Analysis

Parameter	Method	Conformer A	Conformer B	Population
$\tau$ (C $\alpha$ -C $\beta$ -C1-N)	X-ray	175.2°	-	Solid State
DFT ( $\Delta G$ )	178.1°	65.4°	A: 85%	
(0.0 kcal/mol)	(1.5 kcal/mol)	B: 15%		
$^3J$ (H $\alpha$ -H $\beta$ )	NMR (exp)	-	-	10.5 Hz
DFT (calc)	11.2 Hz	3.1 Hz	(Weighted Avg: 10.0 Hz)	
NOE (H $\beta$ $\leftrightarrow$ Ar-H)	NMR (exp)	Strong	Weak	Consistent with A

This synthesized data allows for a comprehensive understanding. For example, the molecule might exist predominantly in an extended conformation in both solid and solution phases (Conformer A), with a minor population of a gauche conformer in solution (Conformer B). This detailed insight is invaluable for structure-activity relationship (SAR) studies and rational drug design.

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